Methyl 4-(1-fluorocyclopentyl)benzoate

Description

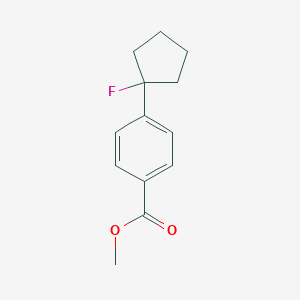

Methyl 4-(1-fluorocyclopentyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted at the para position with a 1-fluorocyclopentyl group. This compound’s structural uniqueness lies in the fusion of a cyclopentyl ring bearing a fluorine atom with the methyl benzoate core. The fluorine atom introduces electronegativity and lipophilicity, which can influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C13H15FO2 |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

methyl 4-(1-fluorocyclopentyl)benzoate |

InChI |

InChI=1S/C13H15FO2/c1-16-12(15)10-4-6-11(7-5-10)13(14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

MIHHIXGXMCSXMK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(CCCC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-fluorocyclopentyl)benzoate typically involves the esterification of 4-(1-fluorocyclopentyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow diazotization and esterification reactions can be employed to produce the compound on a larger scale, minimizing the risks associated with batch processing .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-fluorocyclopentyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorocyclopentyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

Oxidation: 4-(1-fluorocyclopentyl)benzoic acid.

Reduction: 4-(1-fluorocyclopentyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1-fluorocyclopentyl)benzoate is a chemical compound that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has been identified as a promising lead compound in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological targets, particularly in the modulation of receptor activity.

Modulation of Muscarinic Acetylcholine Receptors

One significant application is its potential role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in various neurological and psychiatric disorders, including Alzheimer’s disease and schizophrenia. The modulation of this receptor could lead to new treatments for these conditions by enhancing the effects of endogenous ligands like acetylcholine .

Cosmetic Formulations

In the cosmetic industry, this compound can be utilized as an ingredient in formulations due to its properties that enhance skin feel and stability. Its ability to act as a film former and stabilizer makes it suitable for various personal care products .

Material Science

The compound's unique structural attributes may also lend themselves to applications in material science, specifically in the development of polymers and coatings that require specific chemical inertness and stability under varying conditions.

Table 1: Potential Applications of this compound

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Allosteric modulation of M4 muscarinic receptors | Potential treatment for neurological disorders |

| Cosmetics | Ingredient in skin care formulations | Enhances texture and stability |

| Material Science | Development of specialized polymers | Offers chemical inertness |

Case Study 1: M4 Muscarinic Receptor Modulation

A study investigated the effects of various compounds on M4 receptor activity, highlighting this compound's ability to enhance receptor response in CHO-K1 cell lines. The findings suggested that this compound could significantly increase intracellular signaling pathways associated with cognitive functions .

Case Study 2: Cosmetic Formulation Development

Research into cosmetic formulations incorporating this compound demonstrated improvements in product stability and user experience. The study utilized response surface methodology to optimize formulation parameters, resulting in products with enhanced sensory properties .

Mechanism of Action

The mechanism of action of Methyl 4-(1-fluorocyclopentyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The fluorocyclopentyl ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between Methyl 4-(1-fluorocyclopentyl)benzoate and related compounds:

Key Observations :

- Fluorination Impact : The 1-fluorocyclopentyl group in the target compound introduces steric bulk and moderate lipophilicity compared to the planar, difluoromethylphenyl group in Methyl 4-[4-(difluoromethyl)phenyl]benzoate .

- Heterocyclic vs. Aliphatic Substituents: Compounds like C1–C7 () feature piperazinyl-quinoline moieties, enabling π-π stacking and hydrogen bonding, unlike the aliphatic cyclopentyl group in the target compound .

- Halogen Effects : Bromopropylate () leverages bromine for electrophilic reactivity, whereas the fluorine in the target compound may enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.